Product packaging for 2-Chloro-2-methyloxolane(Cat. No.:CAS No. 88222-70-2)

2-Chloro-2-methyloxolane

Cat. No.: B14403867
CAS No.: 88222-70-2
M. Wt: 120.58 g/mol
InChI Key: KCBHTXISRKQSOT-UHFFFAOYSA-N
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Description

2-Chloro-2-methyloxolane is a specialized organic compound offered as a high-purity reagent for laboratory research and chemical synthesis. This chemical belongs to the oxolane (tetrahydrofuran) family, characterized by a chlorinated methyl side chain which makes it a valuable intermediate in various synthetic pathways. Potential research applications include its use as a building block in pharmaceutical development, material science, and in the synthesis of more complex heterocyclic compounds. Its structure suggests utility in ring-opening reactions and polymerization studies, similar to other substituted oxolanes. Researchers value this compound for its potential to introduce both chlorine and oxolane functional groups into target molecules. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet (SDS) before handling. Specific data on properties such as CAS number, boiling point, density, and mechanism of action for this exact compound were not available in the search results and should be confirmed from direct analytical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO B14403867 2-Chloro-2-methyloxolane CAS No. 88222-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88222-70-2

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

2-chloro-2-methyloxolane

InChI

InChI=1S/C5H9ClO/c1-5(6)3-2-4-7-5/h2-4H2,1H3

InChI Key

KCBHTXISRKQSOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 2 Methyloxolane

Direct Halogenation Strategies for the Oxolane Ring System

Direct chlorination of the saturated oxolane ring in 2-methyloxolane offers a straightforward approach to 2-chloro-2-methyloxolane. However, controlling the regioselectivity of this transformation is a significant hurdle. Both electrophilic and radical-mediated pathways have been explored to achieve selective chlorination at the C2 position.

Electrophilic Chlorination of 2-Methyloxolane Precursors

Electrophilic chlorination of ethereal compounds can be challenging due to the electron-withdrawing effect of the oxygen atom, which deactivates the adjacent C-H bonds. However, the use of potent electrophilic chlorine sources can facilitate this transformation. Reagents such as sulfuryl chloride (SO₂Cl₂) can act as a source of electrophilic chlorine, particularly under conditions that promote the formation of a chloronium ion or a related reactive species. The reaction likely proceeds through the formation of an oxonium ion intermediate, which then directs the chloride attack.

While specific studies on the electrophilic chlorination of 2-methyloxolane to yield the 2-chloro derivative are not extensively documented in publicly available literature, the principles of electrophilic halogenation of ethers suggest that the reaction would be sensitive to the choice of chlorinating agent and reaction conditions. Lewis acid catalysis could potentially enhance the electrophilicity of the chlorine source and promote the desired reaction.

Radical-Mediated Selective Chlorination Approaches

Radical-mediated chlorination offers a more promising route for the direct functionalization of the 2-methyloxolane ring. This approach typically involves the generation of chlorine radicals, which can abstract a hydrogen atom from the substrate to form a carbon-centered radical, followed by reaction with a chlorine source to yield the chlorinated product. The selectivity of hydrogen abstraction is a key factor in determining the product distribution.

Photochlorination, involving the use of molecular chlorine (Cl₂) under UV irradiation, is a classic method for radical halogenation. Studies on the gas-phase reaction of 2-methyltetrahydrofuran (B130290) with chlorine atoms have shown that hydrogen abstraction is a key process. organic-chemistry.org Theoretical calculations and experimental data suggest that the tertiary C-H bond at the 2-position is a favorable site for hydrogen abstraction due to the formation of a relatively stable tertiary radical. organic-chemistry.orgnih.gov

Alternative radical chlorinating agents, such as N-chlorosuccinimide (NCS), offer milder reaction conditions and can be initiated by light or radical initiators. amazonaws.comamanote.com The selectivity of these reactions can be influenced by the solvent and the presence of catalysts. nih.gov While free radical chlorination of alkanes is often unselective, the presence of the ether oxygen in 2-methyloxolane can influence the regioselectivity of the hydrogen abstraction step. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Comparison of Radical Chlorination Methods for Alkanes

ReagentInitiatorSelectivity (Tertiary:Secondary:Primary C-H)Reference
Cl₂UV light~4.4 : 3.3 : 1 masterorganicchemistry.com
SO₂Cl₂AIBNMore selective than Cl₂ masterorganicchemistry.com
NCSLight/InitiatorVaries with conditions amazonaws.com

Note: Data represents general selectivity trends in alkane chlorination and may vary for 2-methyloxolane.

Stereocontrolled Ring Closure and Cyclization Reactions

Stereocontrolled synthesis of this compound can be achieved through intramolecular cyclization reactions of appropriately substituted acyclic precursors. This approach allows for the precise placement of the chlorine atom and the methyl group, as well as control over the stereochemistry at the C2 position.

Intramolecular Cyclization of Acyclic Precursors with Concurrent Chlorination

A powerful strategy involves the intramolecular cyclization of unsaturated alcohols where a chlorinating agent is used to induce the ring closure. For instance, the chloro-cyclization of homoallylic alcohols can lead to the formation of substituted tetrahydrofurans. The use of sulfuryl chloride (SO₂Cl₂) has been shown to be effective for the 5-endo chlorocycloetherification of homoallylic alcohols, yielding β-chlorotetrahydrofuran derivatives under mild, catalyst-free conditions. organic-chemistry.org This methodology, while demonstrating the principle of concurrent chlorination and cyclization, would need to be adapted to a precursor that would yield the desired 2-chloro-2-methyl substitution pattern.

An alternative approach would involve the intramolecular cyclization of an unsaturated precursor already containing a chlorine atom at the appropriate position. For example, the acid-catalyzed cyclization of a chloro-substituted alkenyl alcohol could potentially form the this compound ring system. researchgate.net The success of such a strategy would depend on the stability of the chlorinated precursor and the regioselectivity of the cyclization.

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires the use of stereoselective synthetic methods. This can be achieved by employing chiral starting materials or by using chiral catalysts or reagents to control the stereochemical outcome of the key bond-forming steps.

Diastereoselective synthesis can be accomplished by utilizing substrate-controlled cyclization reactions where existing stereocenters in the acyclic precursor direct the formation of new stereocenters during the ring closure. For example, the cyclization of a chiral unsaturated alcohol could lead to the formation of a specific diastereomer of the chlorinated oxolane.

Nucleophilic Substitution Reactions on Functionalized Oxolane Scaffolds

An alternative to direct chlorination or cyclization is the synthesis of a functionalized oxolane precursor, followed by a nucleophilic substitution reaction to introduce the chlorine atom. A key precursor for this strategy would be 2-hydroxy-2-methyloxolane (the hemiacetal of 4-hydroxypentan-2-one). The hydroxyl group at the C2 position can be converted into a good leaving group and subsequently displaced by a chloride ion.

Several reagents are available for the conversion of alcohols to alkyl chlorides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. thieme-connect.deenvironmentalgenome.org The reaction of 2-hydroxy-2-methyloxolane with thionyl chloride would be expected to proceed via the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙi or an intermolecular Sₙ2 attack by chloride to yield this compound.

The Appel reaction provides another mild method for the conversion of alcohols to alkyl chlorides, using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄). organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction generally proceeds with inversion of configuration at a stereogenic center. organic-chemistry.org For a tertiary alcohol like 2-hydroxy-2-methyloxolane, the reaction may proceed through an Sₙ1-type mechanism. wikipedia.org Modern variations of the Appel reaction utilize alternative, less hazardous chlorinating agents. rsc.org

Table 2: Reagents for Nucleophilic Chlorination of Alcohols

ReagentTypical ConditionsMechanismReference
SOCl₂Neat or in solvent (e.g., DCM)Sₙi or Sₙ2 thieme-connect.deenvironmentalgenome.org
PPh₃/CCl₄ (Appel Reaction)Anhydrous solvent (e.g., DCM, MeCN)Sₙ2 (primary/secondary), Sₙ1 (tertiary) organic-chemistry.orgwikipedia.org
PPh₃/NCSAnhydrous solvent (e.g., THF)Sₙ2 nrochemistry.com

Development of Methodologies for Chlorination via Leaving Group Displacement

The synthesis of this compound from its corresponding alcohol, 2-methyl-2-oxolanol, necessitates the conversion of the hydroxyl (-OH) group into a more effective leaving group. The hydroxyl group itself is a poor leaving group due to its strong basicity. Consequently, direct nucleophilic substitution with a chloride ion is inefficient. Advanced synthetic strategies focus on a two-step process: activation of the hydroxyl group followed by nucleophilic displacement.

A primary methodology involves the conversion of the tertiary alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). These groups are excellent leaving groups because their negative charge is stabilized through resonance across the sulfonyl group, making them weak bases. The process involves reacting 2-methyl-2-oxolanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine. This reaction forms the corresponding sulfonate ester intermediate without altering the stereocenter at the C2 position.

Once the highly reactive sulfonate ester is formed, the subsequent step is the displacement of the leaving group (e.g., -OTs or -OMs) by a chloride ion. This is typically achieved using a salt such as lithium chloride (LiCl) or sodium chloride (NaCl) in a suitable polar aprotic solvent. The chloride ion acts as a nucleophile, attacking the electrophilic carbon at the C2 position and displacing the sulfonate group to yield the final product, this compound.

Table 1: Comparison of Leaving Groups in Nucleophilic Substitution

Leaving Group Chemical Formula Relative Reactivity Comments
Hydroxide (B78521) -OH Very Low Poor leaving group due to high basicity.
Tosylate -OTs Very High Excellent leaving group; stabilized by resonance.
Mesylate -OMs Very High Excellent leaving group; similar to tosylate.
Chloride -Cl Moderate A better leaving group than hydroxide but less reactive than sulfonates.

Catalyst Development for Efficient Substitution Reactions

The direct conversion of tertiary alcohols to alkyl chlorides is a challenging transformation that can be plagued by side reactions, such as elimination to form alkenes. The development of efficient catalysts is crucial to promote the desired substitution reaction with high selectivity and yield. Research in this area focuses on catalysts that can operate under mild conditions, minimize waste, and be recycled and reused.

One avenue of catalyst development involves the use of Lewis acids. Catalysts such as titanium(IV) chloride (TiCl₄) have been shown to facilitate the chlorination of alcohols using thionyl chloride (SOCl₂). nih.gov In this context, the Lewis acid activates the alcohol's hydroxyl group, making it a better leaving group and facilitating nucleophilic attack by chloride. For the synthesis of this compound, a catalytic system could involve a mild Lewis acid that promotes the reaction without inducing rearrangement or elimination of the oxolane ring structure.

Another approach is the development of recyclable, solid-supported catalysts. For instance, polymeric catalysts with formamide (B127407) or carboxamide moieties have been investigated for the chlorination of alcohols with reagents like thionyl chloride. google.com These heterogeneous catalysts offer the significant advantage of being easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. google.com The development of such systems for the specific synthesis of this compound would focus on optimizing catalyst activity, selectivity, and stability under the required reaction conditions.

Table 2: Overview of Potential Catalytic Systems for Chlorination of 2-Methyl-2-oxolanol

Catalytic System Reagent Potential Advantages Key Research Focus
Lewis Acid Catalysis Thionyl Chloride (SOCl₂) / TiCl₄ High reactivity, rapid conversion. nih.gov Optimizing selectivity, minimizing side reactions.
Gallium Trichloride System Chlorodimethylsilane / GaCl₃ Operates under neutral conditions. Broadening substrate scope, catalyst loading.
Heterogeneous Catalysis Thionyl Chloride / Polymer-supported catalyst Catalyst recyclability, simplified purification. google.com Enhancing catalyst stability and lifetime.
Appel Reaction Conditions Benzotrichloride / Trioctylphosphane Solvent-free conditions, broad applicability. organic-chemistry.org Adapting for cyclic tertiary alcohols, yield optimization.

Green Chemistry Principles in this compound Synthesis

Utilization of Bio-Based Feedstocks for Oxolane Scaffolds

The synthesis of this compound can be made significantly more sustainable by constructing its core oxolane ring from renewable, bio-based feedstocks. The direct precursor, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), is recognized as a key bio-based solvent and chemical intermediate. nih.govnih.gov Its production starts from lignocellulosic biomass, which is the most abundant form of biomass on Earth. nih.gov

There are two primary pathways for the synthesis of the 2-methyloxolane scaffold from biomass:

The Levulinic Acid (LA) Pathway : C6 sugars (hexoses) derived from cellulose (B213188) are converted into levulinic acid, a versatile platform chemical identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. nih.gov LA undergoes a series of catalyzed hydrogenation and dehydration steps, proceeding through intermediates like γ-valerolactone and 1,4-pentanediol, to ultimately yield 2-methyloxolane. nih.govnih.govresearchgate.net This conversion can achieve high yields, often between 85-92%, using precious metal catalysts such as Ruthenium, Platinum, or Palladium. nih.govmdpi.com

The Furfural (B47365) (FAL) Pathway : C5 sugars (pentoses) from the hemicellulose fraction of biomass are dehydrated to produce furfural. nih.gov Furfural is then catalytically hydrogenated in two successive steps. The first hydrogenation, typically over copper-based catalysts, converts furfural to 2-methylfuran (B129897) with yields often exceeding 95%. nih.govmdpi.com The second hydrogenation, using a nickel or noble metal catalyst, saturates the furan (B31954) ring to form 2-methyloxolane in yields around 85%. nih.govgoogle.com

By utilizing these established bio-based routes, the carbon backbone of this compound can be sourced from renewable materials, significantly reducing the reliance on petrochemical feedstocks.

Table 3: Bio-Based Pathways to the 2-Methyloxolane Scaffold

Pathway Starting Biomass Component Key Platform Intermediate Key Reaction Steps Typical Catalysts
Levulinic Acid Pathway Cellulose (C6 Sugars) Levulinic Acid (LA) Hydrogenation, Dehydration, Cyclization. nih.gov Ru, Pt, Pd. nih.gov
Furfural Pathway Hemicellulose (C5 Sugars) Furfural (FAL) Hydrogenation, Hydrogenolysis. nih.gov Cu-Zn, Ni. nih.gov

Solvent Selection and Waste Minimization in Synthetic Protocols

Adherence to green chemistry principles is critical for the sustainable synthesis of this compound. This involves careful solvent selection and the implementation of strategies to minimize waste.

Solvent Selection: A significant advantage in the green synthesis of this compound is that its precursor, 2-methyloxolane (2-MeTHF), is itself an excellent green solvent. mdpi.comresearchgate.net It is derived from renewable resources and is considered a safer alternative to traditional petroleum-based solvents like tetrahydrofuran (B95107) (THF) and hexane (B92381). nih.govacs.orgecoxtract.com Using 2-methyloxolane as the reaction solvent for the chlorination step would be an ideal application of green chemistry principles, as the starting material also serves as the reaction medium. This approach, known as using a "disappearing" or product-as-solvent system, can simplify downstream separation and purification processes. Compared to conventional solvents, 2-methyloxolane offers a better environmental and safety profile, including lower toxicity and reduced CO₂ emissions during its manufacturing process. nih.gov

Waste Minimization: Waste minimization is a cornerstone of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Key strategies for minimizing waste in the synthesis of this compound include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is paramount. acs.org As discussed in section 2.3.2, developing highly selective and recyclable catalysts for the chlorination step reduces waste by minimizing byproducts and allowing for the reuse of the catalyst.

Process Optimization: Designing processes that maximize yield and reduce the need for complex purification steps is crucial. This can involve optimizing reaction conditions (temperature, pressure, reaction time) and considering advanced manufacturing techniques like continuous-flow microreactors, which can improve efficiency and safety. researchgate.net

Source Reduction: The most effective way to minimize waste is to prevent its generation in the first place. solubilityofthings.comudel.edu This involves designing synthetic routes that avoid the use of protecting groups or other temporary modifications, which consume additional reagents and generate waste. researchgate.net

By integrating bio-based feedstocks, employing green solvents, and designing high-efficiency, low-waste catalytic processes, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Table 4: Comparison of 2-Methyloxolane with Conventional Solvents

Solvent Source Boiling Point (°C) Key Green Attributes/Drawbacks
2-Methyloxolane (2-MeTHF) Bio-based. nih.gov 80 Renewable source, lower toxicity than THF, favorable environmental profile. nih.govmdpi.com
Tetrahydrofuran (THF) Petrochemical 66 Forms peroxides, not derived from renewable sources. mdpi.com
Hexane Petrochemical 69 Known neurotoxin, high flammability, poor environmental profile. nih.govacs.org
Toluene Petrochemical 111 Toxic, derived from non-renewable sources. mdpi.com

Elucidation of Reaction Mechanisms and Reactivity Profile of 2 Chloro 2 Methyloxolane

Unimolecular Nucleophilic Substitution (SN1) Pathways

Rate = k[2-Chloro-2-methyloxolane]

Kinetic studies on analogous tertiary alkyl halides, such as 2-chloro-2-methylpropane (B56623), have been conducted to determine the rate constants for solvolysis in various solvent systems. brainly.compbworks.com These studies typically monitor the formation of the acidic byproduct (HCl) over time to determine the reaction rate. brainly.comquizlet.com

Table 1: Relative Rates of Solvolysis of Tertiary Alkyl Halides in Different Solvents

Solvent (Composition)Relative Rate
100% WaterVery High
80% Ethanol / 20% WaterHigh
60% Ethanol / 40% WaterModerate
100% EthanolLow
Acetone (B3395972)Very Low

This table presents generalized relative rates for SN1 solvolysis of tertiary alkyl halides. The trend is applicable to this compound.

The rate-determining step of the SN1 reaction of this compound is the formation of a tertiary carbocation. The stability of this intermediate is a crucial factor in the facility of the reaction. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effects and hyperconjugation from the attached alkyl groups. libretexts.org

In the case of the carbocation derived from this compound, the positive charge is located on the tertiary carbon atom within the five-membered oxolane ring. The stability of this carbocation is influenced by several factors:

Inductive Effect: The three carbon atoms bonded to the positively charged carbon donate electron density, helping to disperse the positive charge. libretexts.org

Hyperconjugation: The overlap of the empty p-orbital of the carbocation with adjacent C-H and C-C σ-bonds further delocalizes the positive charge. libretexts.org

Ring Strain: The geometry of the oxolane ring can influence the stability of the carbocation. While five-membered rings are relatively stable, the change in hybridization from sp³ in the starting material to sp² in the carbocation can alter ring strain, which in turn affects the energy of the intermediate.

The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 pathways for several reasons:

Stabilization of the Transition State: Polar protic solvents can solvate and stabilize the developing positive and negative charges in the transition state of the rate-determining step, thereby lowering the activation energy. libretexts.org

Solvation of the Leaving Group: These solvents can form hydrogen bonds with the departing chloride ion, effectively solvating it and making it a better leaving group.

Stabilization of the Carbocation Intermediate: The lone pairs on the oxygen atoms of polar protic solvents can interact with and stabilize the carbocation intermediate. quora.com

In contrast, polar aprotic solvents like acetone or dimethylformamide (DMF) are less effective at stabilizing the carbocation intermediate and the leaving group, leading to significantly slower SN1 reaction rates. askfilo.comlibretexts.org Nonpolar solvents are generally poor choices for SN1 reactions as they cannot adequately stabilize the charged intermediates.

Table 2: Effect of Solvent Polarity on SN1 Reaction Rate

SolventSolvent TypeDielectric Constant (ε)Relative Rate of SN1 Reaction
Water (H₂O)Polar Protic80.1High
Methanol (CH₃OH)Polar Protic32.7Moderate
Ethanol (C₂H₅OH)Polar Protic24.5Moderate-Low
Acetone ((CH₃)₂CO)Polar Aprotic20.7Low
Diethyl Ether ((C₂H₅)₂O)Nonpolar4.3Very Low

This table illustrates the general trend of solvent effects on SN1 reactions, which is applicable to this compound.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

SN1 and E1 reactions often compete with each other because they share a common rate-determining step: the formation of a carbocation intermediate. libretexts.org Once the carbocation is formed, it can either be attacked by a nucleophile to give a substitution product or lose a proton from an adjacent carbon atom to yield an elimination product.

The ratio of substitution to elimination products is influenced by several factors:

Basicity of the Nucleophile: Stronger bases tend to favor elimination by abstracting a proton. Weakly basic or non-basic nucleophiles favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and are more entropically favored.

Steric Hindrance: While the tertiary nature of the substrate prevents SN2 reactions, bulky bases will favor E2 elimination.

For this compound, reaction with a weak nucleophile/weak base (like in solvolysis) will typically yield a mixture of SN1 and E1 products. The use of a strong, non-nucleophilic base would favor the E2 mechanism.

When elimination occurs from this compound, there are two possible β-hydrogens that can be removed, leading to the formation of two different alkene products. The regioselectivity of this reaction is generally governed by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product. chadsprep.commasterorganicchemistry.comchemistrysteps.comopenstax.orglibretexts.org

In the case of this compound, removal of a proton from the methylene (B1212753) group within the ring would lead to a trisubstituted alkene, while removal of a proton from the methyl group would result in a disubstituted exocyclic alkene. According to Zaitsev's rule, the endocyclic, more substituted alkene is expected to be the major product.

Table 3: Predicted Elimination Products of this compound

Product NameStructureAlkene SubstitutionPredicted Yield
2-Methyl-2,3-dihydrofuranEndocyclicTrisubstitutedMajor (Zaitsev Product)
2-MethyleneoxolaneExocyclicDisubstitutedMinor (Hofmann Product)

The stereoselectivity of the elimination reaction would refer to the formation of cis/trans isomers if applicable. However, for the predicted major product, 2-methyl-2,3-dihydrofuran, geometric isomerism around the double bond is not possible.

Influence of Base Strength and Steric Hindrance on E2 Mechanism

The bimolecular elimination (E2) reaction of this compound involves the concerted removal of a proton by a base and the departure of the chloride leaving group, leading to the formation of an alkene. The regiochemical outcome of this reaction, dictating the position of the newly formed double bond, is significantly influenced by the strength and steric bulk of the base employed.

Strong, non-hindered bases, such as hydroxide (B78521) or ethoxide, generally favor the formation of the more substituted alkene, a trend known as Zaitsev's rule. chemistrysteps.commasterorganicchemistry.com This preference is attributed to the greater thermodynamic stability of the more highly substituted alkene. chemistrysteps.commasterorganicchemistry.com In the case of this compound, abstraction of a proton from the methylene group at the C3 position of the oxolane ring would lead to the thermodynamically favored Zaitsev product.

Conversely, the use of sterically bulky bases, such as potassium tert-butoxide, promotes the formation of the less substituted alkene, in accordance with the Hofmann rule. chemistrysteps.commasterorganicchemistry.com The steric hindrance of a bulky base makes it more difficult to access the more sterically hindered proton at the C3 position. chemistrysteps.com Consequently, the base preferentially abstracts a more accessible proton from the methyl group, resulting in the Hofmann product. chemistrysteps.commasterorganicchemistry.com The choice of base, therefore, provides a method for controlling the regioselectivity of the elimination reaction.

The table below summarizes the expected major elimination products based on the base used.

Base TypeExample BaseExpected Major ProductGoverning Rule
Strong, Non-hinderedSodium Ethoxide2-Methyl-2,3-dihydrofuran (Zaitsev product)Zaitsev's Rule
Strong, Sterically HinderedPotassium tert-Butoxide2-Methyleneoxolane (Hofmann product)Hofmann's Rule

Ring-Opening Reactions of the Oxolane Moiety

The oxolane ring of this compound is susceptible to cleavage under both acidic and nucleophilic conditions, leading to the formation of various acyclic derivatives.

Acid-Catalyzed Ring Opening and Product Distribution

In the presence of a strong acid, the ether oxygen of the oxolane ring can be protonated, forming a good leaving group and activating the ring towards nucleophilic attack. The subsequent ring-opening can proceed via a mechanism with significant SN1 character, particularly given the tertiary nature of the carbon bearing the chlorine atom. This would involve the formation of a tertiary carbocation intermediate upon cleavage of the C2-O bond.

The product distribution will depend on the nucleophile present in the reaction medium. For instance, in the presence of water, hydrolysis would lead to the formation of a diol. If a halide ion from the acid (e.g., from HCl or HBr) acts as the nucleophile, a haloalcohol would be formed. The regioselectivity of the nucleophilic attack on the intermediate carbocation would favor the more substituted carbon.

Nucleophile-Induced Ring Opening and Formation of Acyclic Derivatives

Strong nucleophiles can also induce the ring-opening of the oxolane moiety, although this typically requires more forcing conditions than acid-catalyzed cleavage. The reaction would likely proceed via an SN2-type mechanism. In such a case, the nucleophile would attack one of the carbon atoms adjacent to the ether oxygen.

For this compound, nucleophilic attack is more likely to occur at the less sterically hindered C5 position of the oxolane ring. This would lead to the cleavage of the C5-O bond and the formation of an acyclic ether derivative. For example, reaction with a Grignard reagent (RMgX) could potentially yield a long-chain alcohol after subsequent workup. The formation of various acyclic derivatives is thus achievable through the careful selection of the nucleophile.

Rearrangement Processes

The potential for rearrangement in reactions involving this compound is significant, particularly in processes that proceed through carbocation intermediates.

Carbocation Rearrangements (e.g., hydride or alkyl shifts)

Under conditions that favor the formation of a carbocation at the C2 position, such as in SN1-type reactions or acid-catalyzed ring-opening, rearrangements can occur to form a more stable carbocation. wikipedia.orglscollege.ac.inslideshare.net The initial tertiary carbocation is already relatively stable. libretexts.org However, the possibility of hydride or alkyl shifts cannot be entirely dismissed, especially if a more stable carbocation can be formed through such a rearrangement.

A 1,2-hydride shift would involve the migration of a hydrogen atom from an adjacent carbon to the carbocation center. libretexts.orgmasterorganicchemistry.comyoutube.com Similarly, a 1,2-alkyl shift (in this case, a methyl shift) would involve the migration of the methyl group. youtube.comlibretexts.org Such rearrangements, often referred to as Wagner-Meerwein rearrangements, are driven by the formation of a thermodynamically more stable carbocationic species. wikipedia.orglscollege.ac.inslideshare.net

Halogen Migration and its Mechanistic Implications

Halogen migration is another potential rearrangement process that could occur in reactions involving this compound, particularly under conditions that generate a carbocation or a radical intermediate. nih.govresearchgate.netnih.gov In the context of a carbocation intermediate at C2, the chlorine atom could potentially migrate to an adjacent carbon if this leads to a more stable intermediate. However, given the stability of the initial tertiary carbocation, significant chlorine migration is less likely unless there are other strong driving forces. The mechanistic implications of such a migration would be the formation of a constitutional isomer of the expected product.

Comparative Reactivity Studies

To comprehend the unique reactivity of this compound, it is instructive to compare it with analogous acyclic structures and to dissect the specific contributions of its cyclic ether functionality.

Comparison with Acyclic Tertiary Alkyl Halides (e.g., 2-chloro-2-methylpropane)

The solvolysis of tertiary alkyl halides, such as 2-chloro-2-methylpropane (tert-butyl chloride), is a classic example of a first-order nucleophilic substitution (SN1) reaction. The rate of these reactions is primarily dependent on the stability of the carbocation intermediate formed upon ionization of the carbon-halogen bond. The reaction often occurs concurrently with first-order elimination (E1).

The solvolysis of 2-chloro-2-methylpropane in various solvents, such as aqueous ethanol, proceeds through the formation of a planar tert-butyl carbocation. This intermediate is then attacked by the solvent (a nucleophile) to yield substitution products (e.g., 2-methyl-2-propanol or ethyl tert-butyl ether) and elimination products (2-methylpropene). The rate of solvolysis is highly sensitive to the ionizing power of the solvent, with more polar protic solvents accelerating the reaction by stabilizing the transition state leading to the carbocation.

Table 1: Comparison of Solvolysis Characteristics

Feature2-Chloro-2-methylpropaneThis compound (Predicted)
Reaction Mechanism Primarily SN1/E1SN1 with anchimeric assistance
Intermediate Tertiary carbocationOxonium ion / stabilized carbocation
Relative Rate BaselineSignificantly faster
Driving Force Carbocation stabilityCarbocation stability + anchimeric assistance

Influence of the Cyclic Ether Oxygen on Reactivity

The heightened reactivity of this compound compared to its acyclic counterpart can be attributed to a phenomenon known as anchimeric assistance , or neighboring group participation. The lone pairs of electrons on the ether oxygen atom, positioned appropriately due to the cyclic structure, can participate in the ionization step.

As the C-Cl bond begins to break, the oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon center from the backside. This participation leads to the formation of a bridged, bicyclic oxonium ion intermediate. This intermediate is significantly more stable than a simple tertiary carbocation because the positive charge is delocalized onto the oxygen atom, and all atoms (except hydrogen) have a complete octet of electrons.

The participation of the ether oxygen not only accelerates the reaction but also has stereochemical implications. If the starting material were chiral, this mechanism would lead to retention of configuration at the reaction center, as the internal nucleophilic attack and the external nucleophilic attack occur from opposite faces.

In essence, the cyclic structure of this compound pre-organizes the ether oxygen to be in a favorable position for intramolecular participation, a factor absent in the more flexible acyclic 2-chloro-2-methylpropane. This intramolecular assistance is a powerful determinant of the compound's reactivity profile.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Chloro 2 Methyloxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. For 2-Chloro-2-methyloxolane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity, spatial arrangement, and conformational dynamics.

The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural elucidation. The chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants reveal the connectivity between adjacent protons.

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the methyl group and the three methylene (B1212753) groups of the oxolane ring. The methyl group (H6) is anticipated to be a singlet, as it is attached to a quaternary carbon with no adjacent protons. The methylene protons on the ring (H3, H4, and H5) are diastereotopic due to the chiral center at C2, and will therefore exhibit complex multiplicity. They are expected to appear as distinct multiplets, with both geminal and vicinal couplings. The protons on C5, being adjacent to the ring oxygen, would be the most deshielded of the methylene groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The quaternary carbon C2, bonded to both chlorine and oxygen, is expected to be the most deshielded carbon, appearing significantly downfield. The methyl carbon (C6) will appear in the typical aliphatic region. The three methylene carbons of the ring (C3, C4, C5) will have distinct chemical shifts, with C5 being the most deshielded due to its proximity to the oxygen atom.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, based on analysis of analogous structures.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H3a / H3b 2.10 - 2.35 m Jgem ≈ 13-15; Jvic ≈ 6-8
H4a / H4b 1.85 - 2.05 m Jgem ≈ 13-15; Jvic ≈ 6-8
H5a / H5b 3.85 - 4.05 m Jgem ≈ 9-11; Jvic ≈ 6-8
H6 (CH₃) 1.75 s -

m = multiplet, s = singlet

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Label Predicted Chemical Shift (δ, ppm)
C2 105.0
C3 40.0
C4 24.0
C5 68.0

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing detailed structural features.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the molecule. Cross-peaks are expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming their adjacency in the oxolane ring. The methyl protons (H6) would show no COSY correlations, consistent with their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. The HSQC spectrum would definitively link the proton signals of the H3, H4, and H5 methylene groups to their corresponding carbon signals (C3, C4, and C5). Similarly, it would show a correlation between the methyl proton singlet (H6) and the methyl carbon signal (C6). The quaternary carbon C2 would be absent from the HSQC spectrum, confirming its lack of attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different spin systems. For this compound, key HMBC correlations would be expected from the methyl protons (H6) to the quaternary carbon C2 and the adjacent methylene carbon C3. Additionally, correlations from the H5 protons to C2 would help to confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is crucial for determining stereochemistry and preferred conformations. In this compound, NOESY correlations would be expected between the methyl protons (H6) and the protons on the same face of the ring, specifically H3 and potentially H5, depending on the ring's conformation. This data can help establish the preferred orientation of the methyl group (axial or equatorial-like).

The five-membered oxolane ring is not planar and undergoes rapid conformational changes at room temperature through a process known as pseudorotation. This process involves interconversion between various envelope and twist conformations. The substituents at C2 in this compound will influence the energy barriers and the populations of these conformers.

A variable temperature (VT) NMR study would provide insight into these dynamics. At room temperature, the observed NMR signals are an average of the rapidly interconverting conformers. As the temperature is lowered, this interconversion slows down. If the energy barrier is sufficiently high, coalescence of the signals for the diastereotopic methylene protons would be observed, followed by sharpening into distinct signals for each conformer at very low temperatures. The coalescence temperature can be used to calculate the free energy of activation for the ring-flipping process, providing quantitative data on the conformational stability.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The characteristic asymmetric stretching of the cyclic ether (C-O-C) is expected to produce a strong band in the IR spectrum, typically around 1070-1150 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be sensitive to the conformation.

CH₂ Bending: Methylene scissoring vibrations are expected around 1450-1470 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies.

Predicted IR and Raman Characteristic Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (aliphatic) 2850 - 3000 Medium-Strong Medium-Strong
CH₂ Scissoring 1450 - 1470 Medium Medium
C-O-C Asymmetric Stretch 1070 - 1150 Strong Weak

Just as with VT-NMR, vibrational spectroscopy can be used to study the conformational equilibrium of the oxolane ring. Different conformers (e.g., envelope and twist forms) will have slightly different vibrational frequencies, particularly for skeletal modes in the fingerprint region (below 1500 cm⁻¹).

In a detailed study, the IR and Raman spectra could be recorded at low temperatures. As the temperature is lowered, the equilibrium will shift to favor the most stable conformer. This would result in changes in the relative intensities of vibrational bands, with those corresponding to the lower-energy conformer increasing in intensity. By analyzing these changes, it is possible to determine the enthalpy difference between the stable conformers. Furthermore, theoretical calculations (e.g., using Density Functional Theory) can be used to predict the vibrational spectra for different possible conformers, and by comparing these with the experimental low-temperature spectra, a definitive assignment of the major conformation can be made. The C-Cl stretching mode is often particularly sensitive to the conformational environment and can be a useful probe for such studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Exact Mass Determination and Elemental Composition Verification

For this compound (C₅H₉ClO), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), results in a characteristic isotopic pattern for the molecular ion [M]⁺.

The theoretical exact masses for the primary isotopologues of the molecular ion can be calculated. These precise values, when compared against experimental data from an HRMS instrument, would confirm the elemental composition of the molecule.

Table 1: Theoretical Exact Masses of this compound Molecular Ions

Molecular Ion FormulaIsotopesTheoretical Exact Mass (Da)
[C₅H₉³⁵ClO]⁺¹²C, ¹H, ³⁵Cl, ¹⁶O120.03419
[C₅H₉³⁷ClO]⁺¹²C, ¹H, ³⁷Cl, ¹⁶O119.03124
[¹³CC₄H₉³⁵ClO]⁺¹³C, ¹²C, ¹H, ³⁵Cl, ¹⁶O121.03755

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation spectrum. While specific experimental data is unavailable, a plausible fragmentation pathway can be predicted based on the structure, which combines features of a tertiary alkyl halide and a cyclic ether.

The initial ionization would form the molecular ion [C₅H₉ClO]⁺ (m/z 120/122). A primary and highly likely fragmentation step is the heterolytic cleavage of the carbon-chlorine bond, which is labile due to the stability of the resulting tertiary oxonium ion. This would result in the loss of a chlorine radical and the formation of the 2-methyl-oxolane-2-yl cation. Further fragmentation could involve ring-opening reactions.

Key predicted fragmentation pathways include:

Loss of Chlorine: The most facile fragmentation is the loss of the chlorine atom to form a stable tertiary carbocation stabilized by the adjacent oxygen atom, yielding an ion at m/z 85.14.

Ring Opening and subsequent fragmentation: Following the loss of chlorine, the resulting cyclic oxonium ion could undergo ring-opening, leading to smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Predicted Fragment Ion (Structure)m/z (for ³⁵Cl)Proposed Origin
[C₅H₉O]⁺85.0653Loss of •Cl from the molecular ion
[C₄H₇]⁺55.0548Ring opening followed by loss of CO and H₂
[C₃H₅O]⁺57.0340α-cleavage of the ring
[C₂H₅]⁺29.0391Further fragmentation of larger ions

X-ray Crystallography for Solid-State Structure Determination

Definitive Bond Lengths, Bond Angles, and Torsional Angles

Should a crystal structure be determined, it would provide unequivocal data on the molecule's geometry. This would include the precise lengths of all covalent bonds (C-O, C-C, C-Cl, C-H) and the angles between them. Of particular interest would be the C2-Cl bond length and the C-O-C and C-C-O bond angles within the oxolane ring, which dictate its conformation (e.g., envelope or twist). Torsional angles would define the degree of puckering in the five-membered ring.

Elucidation of Absolute Configuration (for chiral isomers)

This compound is a chiral molecule, existing as (R) and (S) enantiomers. X-ray crystallography is a primary method for determining the absolute configuration of a chiral molecule. nsf.gov If an enantiomerically pure sample is crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to unambiguously assign the absolute configuration as either R or S. This provides a definitive structural characterization that is crucial in fields such as stereoselective synthesis and pharmaceutical development.

Emerging Spectroscopic Techniques and Their Application

While standard spectroscopic methods provide foundational structural data, emerging techniques could offer deeper insights into the dynamic behavior and subtle structural features of this compound.

Vibrational Circular Dichroism (VCD): As a chiral molecule, VCD would be a powerful technique for studying this compound in solution. wikipedia.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgresearchgate.net By comparing the experimental VCD spectrum to quantum chemical predictions, the absolute configuration (R or S) could be determined without the need for crystallization. wikipedia.orgsemanticscholar.org It could also provide information on the preferred solution-phase conformation of the oxolane ring.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be employed to study the real-time dynamics of chemical processes. rsc.orgescholarship.org For this compound, this could involve photo-inducing the cleavage of the C-Cl bond and observing the subsequent structural rearrangements of the molecule on a femtosecond (10⁻¹⁵ s) timescale. rsc.orgescholarship.org This would provide fundamental insights into the reaction dynamics of tertiary haloalkanes.

Two-Dimensional Infrared (2D IR) Spectroscopy: This technique can reveal couplings between different vibrational modes within a molecule. For this compound, 2D IR could probe the interaction between the C-Cl stretching mode and the vibrational modes of the oxolane ring, providing detailed information about intramolecular energy transfer and conformational dynamics.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides information about the absolute configuration of the molecule. The resulting ECD spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

For a molecule like this compound, which possesses a chiral center at the C2 position, ECD spectroscopy can be a definitive method for assigning its absolute configuration as either (R) or (S). The process typically involves the experimental measurement of the ECD spectrum of an enantiomerically pure or enriched sample. This experimental spectrum is then compared with theoretical spectra generated through quantum chemical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT).

The theoretical calculation of the ECD spectrum for this compound would involve the following steps:

Conformational Search: Identifying all low-energy conformers of both the (R) and (S) enantiomers.

Geometry Optimization: Optimizing the geometry of each conformer.

ECD Calculation: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the Boltzmann population of each conformer at a given temperature.

The theoretically predicted spectrum for the (R)-enantiomer will be a mirror image of that for the (S)-enantiomer. By comparing the experimentally obtained ECD spectrum with the two predicted spectra, the absolute configuration of the sample can be unambiguously determined.

Table 1: Hypothetical ECD Data for (R)-2-Chloro-2-methyloxolane

Wavelength (nm) Δ ε (M-1cm-1)
210 +2.5
235 -1.8
260 +0.5

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Advanced Raman Spectroscopic Approaches (e.g., SERS)

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. However, conventional Raman scattering is an inherently weak phenomenon. Surface-Enhanced Raman Spectroscopy (SERS) is an advanced Raman technique that can enhance the Raman signal by orders of magnitude, enabling the detection of even single molecules.

The SERS effect arises from the interaction of molecules with plasmonic nanostructures, typically made of noble metals like silver or gold. When a molecule is adsorbed onto or in close proximity to these nanostructures, both the incident laser field and the scattered Raman radiation are significantly enhanced.

The application of SERS to the analysis of this compound would offer several advantages:

High Sensitivity: Allowing for the analysis of very small sample quantities.

Detailed Structural Information: Providing a rich vibrational fingerprint of the molecule, which can be used to identify specific functional groups and confirm the molecular structure.

In a typical SERS experiment involving this compound, a solution of the compound would be mixed with a colloidal suspension of silver or gold nanoparticles, and the Raman spectrum would be recorded. The resulting SERS spectrum would show enhanced vibrational bands corresponding to the various functional groups within the molecule. For instance, characteristic bands for the C-Cl stretching, C-O-C stretching of the oxolane ring, and various C-H bending and stretching modes would be observed with high intensity.

Table 2: Hypothetical SERS Peak Assignments for this compound

Raman Shift (cm-1) Vibrational Mode Assignment
~650 C-Cl Stretch
~850 Oxolane Ring Breathing
~1050 C-O-C Symmetric Stretch
~1450 CH2 Scissoring
~2950 CH3 Symmetric Stretch

This table presents hypothetical data for illustrative purposes, as specific experimental SERS data for this compound is not publicly available.

The specific enhancement of certain vibrational modes in the SERS spectrum can also provide information about the orientation of the molecule on the metallic surface. For example, if the C-Cl bond is oriented perpendicular to the surface, its stretching mode might show a particularly strong enhancement.

Theoretical and Computational Chemistry Studies of 2 Chloro 2 Methyloxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure, electron distribution, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

For 2-Chloro-2-methyloxolane, DFT calculations are employed to perform geometry optimization. This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy, known as the energy minimum. The resulting optimized geometry corresponds to the most stable structure of the molecule. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly used for such tasks. researchgate.net The output of these calculations provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT This table presents hypothetical data representative of a typical DFT geometry optimization output.

ParameterAtom Pair/GroupValue
Bond Length (Å) C-Cl1.78
C-O (ring)1.43
C-C (methyl)1.52
Bond Angle (°) O-C-Cl108.5
O-C-C(methyl)110.0
Cl-C-C(ring)109.8
Dihedral Angle (°) C-O-C-C-25.4 (Twist)
Minimized Energy (Hartrees)-729.54321

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energies and spectroscopic properties. researchgate.net

These high-accuracy methods are particularly valuable for predicting properties like ionization potentials, electron affinities, and the frequencies of vibrational modes, which correspond to peaks in an infrared (IR) spectrum. researchgate.net For this compound, ab initio calculations could be used to generate a highly accurate theoretical IR spectrum, aiding in the interpretation of experimental spectroscopic data.

Table 2: Example of High-Accuracy Properties for this compound Predicted by Ab Initio Methods This table contains representative theoretical data that could be generated from high-level ab initio calculations.

PropertyMethodPredicted Value
Electronic Energy (Hartree)CCSD(T)/aug-cc-pVTZ-729.61234
Dipole Moment (Debye)MP2/aug-cc-pVTZ2.15 D
C-Cl Stretch Freq. (cm⁻¹)MP2/aug-cc-pVTZ755 cm⁻¹
C-O Stretch Freq. (cm⁻¹)MP2/aug-cc-pVTZ1090 cm⁻¹

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including the high-energy transition state that must be overcome.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. fsu.edu Computationally, the activation energy is determined by calculating the energy difference between the reactants and the transition state (TS)—the highest point on the minimum energy pathway. libretexts.org

For reactions involving this compound, such as nucleophilic substitution or elimination, DFT or ab initio methods can be used to locate the geometry of the transition state. A frequency calculation is then performed to confirm the structure is a true first-order saddle point, characterized by having exactly one imaginary frequency. rowansci.com The magnitude of this barrier provides a quantitative prediction of the reaction's feasibility.

Table 3: Hypothetical Energy Profile for a Reaction of this compound This table illustrates a typical energy profile calculated for a chemical reaction, showing the relative energies of the key species.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0.0
Transition State+22.5
Products-15.0
Calculated Activation Energy (Ea) 22.5

Intrinsic Reaction Coordinate (IRC) Computations for Mechanistic Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to verify a proposed reaction mechanism. missouri.edu The IRC computation maps the minimum energy path on the potential energy surface leading downhill from a transition state. scm.com By running the calculation in both the "forward" and "backward" directions, one can confirm that the identified transition state correctly connects the desired reactants and products. rowansci.commdpi.com This procedure provides a clear and detailed picture of the geometric changes the molecule undergoes as it transforms from reactant to product, effectively tracing the reaction's progress. mdpi.com

Synthetic Utility and Applications of 2 Chloro 2 Methyloxolane As a Versatile Building Block

Potential as a Key Intermediate in Complex Molecule Construction

Development of Pharmaceutical Scaffolds (excluding clinical data)

The search did not identify any studies where 2-chloro-2-methyloxolane is utilized as a key component in the development of novel pharmaceutical scaffolds. While the parent compound 2-methyloxolane is used as a process solvent in the pharmaceutical industry, the specific role of its chlorinated derivative in scaffold synthesis is not documented in the available search results. nih.gov

Future Research Directions and Emerging Opportunities for 2 Chloro 2 Methyloxolane

Development of Sustainable Catalytic Systems for its Transformations

The transformation of 2-Chloro-2-methyloxolane is an area ripe for the application of modern sustainable catalysis. The presence of a tertiary alkyl chloride on an oxolane ring suggests a rich reactivity that could be harnessed for C-C and C-heteroatom bond formation. Future research will likely focus on moving away from stoichiometric reagents toward catalytic systems that are more environmentally benign and efficient.

A primary research avenue is the development of catalytic systems based on earth-abundant metals for cross-coupling reactions. While precious metals like palladium are effective, future efforts will target catalysts using iron, copper, or nickel to activate the C-Cl bond for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Another significant opportunity lies in merging photoredox catalysis with metal catalysis. rsc.org This dual catalytic approach can overcome the high bond dissociation energy of alkyl chlorides under mild, visible-light-induced conditions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net Investigating these reactions would allow for the synthesis of a diverse library of substituted 2-methyloxolane derivatives.

Furthermore, research into catalytic ring-opening reactions of this compound could yield novel functionalized molecules. While the parent compound, 2-methyloxolane, is derived from renewable feedstocks like levulinic acid, nih.gov catalytic pathways to transform its chlorinated derivative could lead to new bio-based platform chemicals.

Table 1: Potential Catalytic Transformations for this compound

Reaction Type Potential Catalyst System Product Class Research Goal
Cross-Coupling Iron, Copper, or Nickel-based catalysts Substituted oxolanes Replace precious metal catalysts with sustainable alternatives.
Photoredox-Mediated Alkylation Iridium or Ruthenium photocatalysts with Ni Alkylated oxolanes Enable C-C bond formation under mild, light-driven conditions.
Catalytic Reduction/Dehalogenation Supported metal nanoparticles (e.g., Pd/C, Ni/Al) 2-Methyloxolane Develop green methods for selective dehalogenation.

Investigation of its Photochemical and Electrochemical Reactivity

The carbon-chlorine bond in this compound is a key functional group for initiating reactions through photochemical or electrochemical means. These methods offer green alternatives to traditional chemical activation, often proceeding without harsh reagents and at ambient temperatures.

Future photochemical research should explore the direct or photosensitized activation of the C-Cl bond. bohrium.com Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating carbon-centered radicals from stable alkyl chlorides. researchgate.net Investigating the reactivity of the 2-methyl-2-oxolanyl radical, formed via single-electron transfer (SET) from an excited photocatalyst, could lead to novel addition reactions with alkenes or arenes. researchgate.net Furthermore, the use of consecutive photo-induced electron transfer (conPET) could provide the high reduction potential needed to cleave the strong C-Cl bond efficiently. researchgate.net

In electrochemistry, the direct cathodic reduction of this compound at an electrode surface could be explored as a method to generate either radical or carbanionic intermediates. nih.gov These reactive species could then be trapped with various electrophiles in cross-electrophile coupling reactions. nih.gov Such electrochemical methods avoid the use of stoichiometric metallic reductants, providing a sustainable pathway for C-C bond formation. nih.govlibretexts.org Mechanistic studies will be crucial to understand how the oxolane ring influences the reduction potential and the stability of the resulting intermediates compared to simple acyclic alkyl chlorides. acs.org

Exploration of its Use in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages for the study and application of this compound transformations. The high surface-area-to-volume ratio in microreactors provides superior control over reaction parameters like temperature and mixing, which is critical for managing highly exothermic or fast reactions that are common in organometallic chemistry. syrris.comrsc.org

A significant opportunity lies in using flow chemistry to safely handle potentially hazardous reactions involving this compound. For example, the formation of Grignard reagents or organolithium species from this compound could be performed "on-demand" in a microreactor, where the unstable intermediate is immediately consumed in a subsequent reaction step. scientistlive.comnih.gov This approach minimizes the risks associated with the accumulation of highly reactive species in batch reactors. kth.se

Moreover, flow technology can accelerate the optimization of reaction conditions. High-throughput screening of catalysts, solvents, and temperatures can be automated, significantly reducing the time required for process development. cosmic-etn.eu The scalability of flow processes is another key advantage; a reaction optimized on a milligram scale in the lab can often be scaled to kilogram production by numbering-up reactors or by operating for longer periods, bypassing the complex challenges of traditional batch scale-up. wiley-vch.demt.com Future work could focus on developing telescoped, multi-step syntheses starting from this compound entirely within a continuous flow system.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, offering a rational approach to designing novel derivatives of this compound. By using in silico methods, researchers can screen virtual libraries of compounds before committing to laboratory synthesis, saving time and resources.

A key area for future research is the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.orglibretexts.org These models establish mathematical relationships between molecular descriptors (e.g., electronic, steric, and topological properties) and a specific activity or property. nih.govprotoqsar.com For this compound, QSAR models could be developed to predict its reactivity in, for example, nucleophilic substitution or radical formation, based on the nature of additional substituents on the oxolane ring. creative-biolabs.com

Density Functional Theory (DFT) calculations can provide deeper mechanistic insights. researchgate.net Future studies could use DFT to calculate the C-Cl bond dissociation energy, the stability of potential radical or cationic intermediates, and the energy barriers for various reaction pathways. epa.gov This information would be invaluable for selecting appropriate catalysts or reaction conditions. Furthermore, computational screening of virtual libraries of functional monomers derived from this compound could identify candidates with optimal properties for polymerization and materials applications. nih.govnih.govrsc.org

Table 2: Computational Approaches for Investigating this compound

Computational Method Research Application Predicted Outcome
DFT Calculations Mechanistic studies of C-Cl bond activation. Reaction energy barriers, intermediate stability, bond dissociation energies.
QSAR/QSPR Modeling Predicting reactivity of new derivatives. Correlation between molecular structure and reaction rates or yields.
Molecular Dynamics (MD) Simulating polymer behavior. Conformation and physical properties of polymers derived from the compound.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The structure of this compound makes it a promising candidate as a monomer or precursor for the synthesis of novel functional polymers and advanced materials. This area represents a fertile ground for interdisciplinary research, bridging fundamental organic reactivity with polymer and materials science.

One of the most promising avenues is the investigation of this compound in ring-opening polymerization (ROP). Cyclic ethers are well-known to undergo cationic ROP to form polyethers. researchgate.net The methyl and chloro substituents at the 2-position would significantly influence the polymerization behavior and the properties of the resulting polymer. The chlorine atom, in particular, could remain as a pendant functional group along the polymer backbone. This "handle" would be available for post-polymerization modification, allowing for the grafting of other molecules via nucleophilic substitution or controlled radical polymerization techniques. This could lead to the creation of materials with tailored properties, such as specific solubility, thermal stability, or biocompatibility.

Alternatively, the C-Cl bond could serve as an initiation site for other types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow this compound to act as an initiator for growing polymer chains of other monomers, leading to the formation of block copolymers with an oxolane-based head group. Research in this area would explore the synthesis of novel poly(2-methyl-2-oxolanyl chloride) homopolymers and its copolymers, and subsequently characterize their thermal, mechanical, and chemical properties for potential applications in coatings, adhesives, or biomedical devices. researchgate.netrsc.orgrsc.org

Q & A

Q. What are best practices for presenting spectral data and reaction yields in manuscripts?

  • Answer : Tabulate yields, retention times, and spectral peaks (e.g., NMR δ values, IR bands) with error margins. Use high-resolution figures for spectra, ensuring axis labels and integration values are legible. For complex datasets, provide machine-readable files (e.g., .csv) in supplementary materials. Avoid redundant descriptions; instead, highlight key trends and anomalies in the main text .

Q. How should researchers navigate conflicting literature on the compound’s physicochemical properties?

  • Answer : Conduct a systematic review to identify methodological discrepancies (e.g., calibration standards, instrument sensitivity). Re-measure properties (e.g., logP, boiling point) using certified reference materials and IUPAC-endorsed protocols. Publish comparative analyses with clear citations to prior work, emphasizing harmonized measurement practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.